molecular formula C15H21N5O2S B6703258 N-[1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methanesulfonamide

N-[1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methanesulfonamide

Cat. No.: B6703258
M. Wt: 335.4 g/mol
InChI Key: GLDRETSCQPFRHM-UHFFFAOYSA-N
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Description

N-[1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methanesulfonamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a piperidine ring, and a methanesulfonamide group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Properties

IUPAC Name

N-[1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2S/c1-23(21,22)18-13-6-5-9-19(10-13)11-15-16-12-17-20(15)14-7-3-2-4-8-14/h2-4,7-8,12-13,18H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDRETSCQPFRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCCN(C1)CC2=NC=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methanesulfonamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and aldehydes or ketones.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.

    Introduction of the Methanesulfonamide Group: The final step involves the sulfonation of the piperidine-triazole intermediate using methanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-[1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions in enzymes, inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The methanesulfonamide group can increase the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methanesulfonamide
  • N-[1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methanesulfonamide
  • N-[1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]piperidin-2-yl]methanesulfonamide

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the methanesulfonamide group on the piperidine ring can significantly affect the compound’s pharmacokinetic properties and its interaction with biological targets.

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